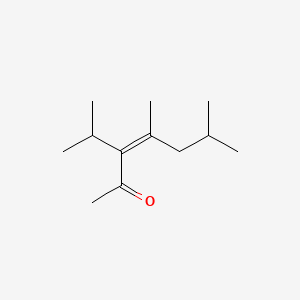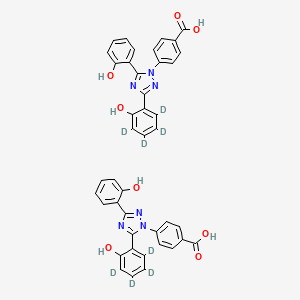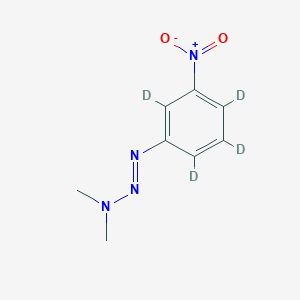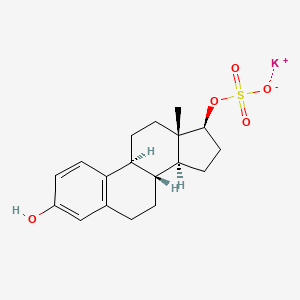![molecular formula C11H13BrN2O B15352446 4-bromo-N-[1-(dimethylamino)ethylidene]benzamide](/img/structure/B15352446.png)
4-bromo-N-[1-(dimethylamino)ethylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[1-(dimethylamino)ethylidene]benzamide is a chemical compound characterized by its bromine atom and dimethylamino group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[1-(dimethylamino)ethylidene]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce the bromine atom at the para position, resulting in 4-bromobenzamide.
Formation of Dimethylamino Group: The dimethylamino group is introduced through a reaction with dimethylamine, forming the intermediate 4-bromo-N-(dimethylamino)benzamide.
Formation of Ethylidene Group: The final step involves the reaction with an appropriate reagent to introduce the ethylidene group, yielding the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-[1-(dimethylamino)ethylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.
Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: A variety of functionalized derivatives.
Scientific Research Applications
4-Bromo-N-[1-(dimethylamino)ethylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-N-[1-(dimethylamino)ethylidene]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-N-[1-(dimethylamino)ethylidene]benzamide is similar to other brominated benzamide derivatives, but its unique structure sets it apart. Some similar compounds include:
4-Bromo-N,N-dimethylaniline: Lacks the ethylidene group.
4-Bromo-N-(methyl)benzamide: Different amine group.
4-Bromo-N-(ethyl)benzamide: Different amine group.
These compounds share the bromine atom but differ in their amine groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
4-bromo-N-[1-(dimethylamino)ethylidene]benzamide |
InChI |
InChI=1S/C11H13BrN2O/c1-8(14(2)3)13-11(15)9-4-6-10(12)7-5-9/h4-7H,1-3H3 |
InChI Key |
ZHQCGVXHPFCUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C1=CC=C(C=C1)Br)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


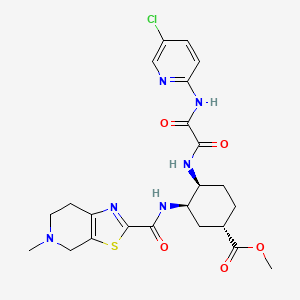
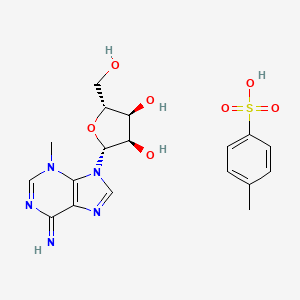
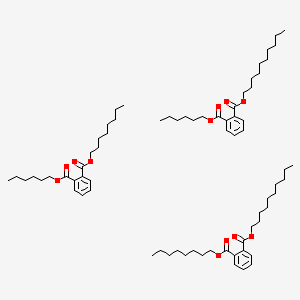
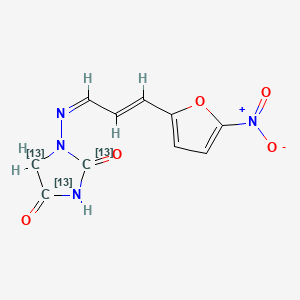
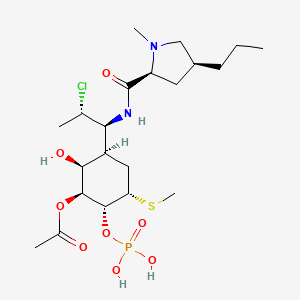
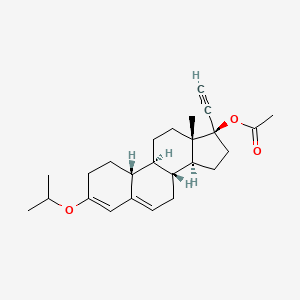

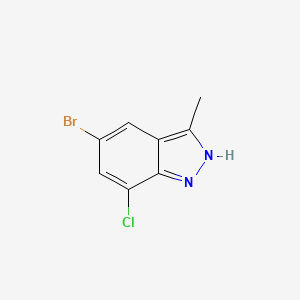
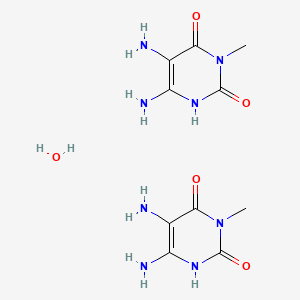
![3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene](/img/structure/B15352454.png)
